molecular formula C22H19ClN2O3S B6422442 4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 896681-15-5

4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6422442
CAS No.: 896681-15-5
M. Wt: 426.9 g/mol
InChI Key: PZWDUFUBDZDWRI-UHFFFAOYSA-N
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Description

This benzothiadiazine derivative features a sulfonamide core (1λ⁶-sulfur) with a (3-chlorophenyl)methyl substituent at position 4 and a 3,5-dimethylphenyl group at position 2. The 3-chloro and 3,5-dimethyl moieties contribute to steric and electronic properties that influence solubility, lipophilicity, and target binding .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDUFUBDZDWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 1052604-23-5) is a member of the benzothiadiazine class known for various biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClN5O3C_{20}H_{18}ClN_5O_3, with a molecular weight of 411.8 g/mol. Its structure features a benzothiadiazine core substituted with chlorophenyl and dimethylphenyl groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of benzothiadiazine could inhibit the growth of gastric cancer cells through NEDDylation agonism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that benzothiadiazine derivatives exhibit activity against a range of pathogens, including bacteria and fungi. A library of 3-mercapto-1,2,4-triazole derivatives was synthesized and evaluated for antimicrobial effects, showing promising results that could be extrapolated to related compounds .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. For example, it may interact with cellular receptors or enzymes involved in tumor progression or microbial resistance. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets.

Case Studies

  • Gastric Cancer Inhibition : A study focused on the synthesis of 1,2,4-triazine dithiocarbamate derivatives revealed that certain modifications to the benzothiadiazine structure led to increased potency against gastric cancer cells .
  • Antimicrobial Efficacy : Research involving the synthesis and evaluation of benzothiadiazine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli strains. The study reported minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerGastric Cancer Cells5.0
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound K261-2248: 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione

This analog differs in two key structural aspects:

Chlorophenyl Position : The chlorophenyl group is substituted at the ortho (2-chloro) position instead of meta (3-chloro) in the target compound.

Dimethylphenyl Pattern : The dimethylphenyl group is 3,4-dimethyl rather than 3,5-dimethyl.

Physicochemical Properties (K261-2248 vs. Target Compound):

Property K261-2248 Target Compound (Estimated)*
Molecular Weight 426.92 g/mol ~423–430 g/mol
logP (Lipophilicity) 5.85 ~5.7–6.0†
Polar Surface Area (PSA) 46.7 Ų ~45–50 Ų
Hydrogen Bond Acceptors 6 6

*Estimations based on structural similarities.
†The 3-chloro substituent may marginally reduce logP compared to the 2-chloro isomer due to reduced steric hindrance and altered electronic effects.

Key Differences and Implications:

  • Dimethylphenyl Symmetry : The 3,5-dimethyl group in the target compound provides symmetrical substitution, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to the asymmetrical 3,4-dimethyl group in K261-2248 .

Broader Context: Thiazide Diuretics

The target compound’s bulkier substituents likely increase lipophilicity (logP ~5–6 vs.

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